2-(3-(Cyclohexyloxy)phenyl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(3-cyclohexyloxyphenyl)ethanol |
InChI |
InChI=1S/C14H20O2/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h4-5,8,11,13,15H,1-3,6-7,9-10H2 |
InChI Key |
MWJRGIDMLOGPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Cyclohexyloxy Phenyl Ethanol and Analogues
Strategies for Construction of the Core Phenyl-Ethanol Skeleton
Reduction of Carbonyl Precursors (e.g., Ketone Reduction)
A common and effective method for generating the ethanol (B145695) side chain is through the reduction of a suitable carbonyl compound, such as a ketone or an aldehyde. In the context of 2-(3-(cyclohexyloxy)phenyl)ethanol synthesis, this would typically involve the reduction of 3-(cyclohexyloxy)phenylacetaldehyde or a derivative of 3-(cyclohexyloxy)phenylacetic acid.
The reduction of phenylacetic acids can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) in combination with an activating agent like a carbodiimide (B86325) (e.g., EDC) and an additive (e.g., HOBt) can effectively reduce phenylacetic acids to their corresponding alcohols. This method is advantageous due to its selectivity and mild reaction conditions.
| Reactant | Reagent(s) | Product | Reference |
| Phenylacetic Acid | EDC, HOBt, NaBH₄, H₂O/THF | 2-Phenylethanol (B73330) | nih.gov |
Alternatively, biocatalytic methods offer a green and highly selective route. For example, recombinant E. coli expressing phenylacetaldehyde (B1677652) reductase (PAR) can efficiently reduce phenylacetaldehyde to 2-phenylethanol. researchgate.net While not a direct synthesis of the target molecule, this enzymatic approach highlights a potential pathway if the precursor, 3-(cyclohexyloxy)phenylacetaldehyde, is available.
Alkylation Reactions Involving Phenolic Substrates
Another strategy involves the formation of the ethanol side chain through alkylation of a phenolic precursor. A classic approach is the Grignard reaction. For instance, a Grignard reagent derived from a protected 3-bromophenol (B21344) could react with ethylene (B1197577) oxide to introduce the two-carbon ethanol chain. This reaction typically yields a primary alcohol. acs.orgnih.govnih.govresearchgate.netnih.gov The cyclohexyloxy group could either be present on the starting phenol (B47542) or introduced in a subsequent step.
Formation and Derivatization of the Cyclohexyloxy Ether Linkage
The introduction of the cyclohexyloxy group is a critical step in the synthesis of the target compound. The Williamson ether synthesis and its variants are the most widely employed methods for this transformation.
Williamson Ether Synthesis and Optimized Variants
The Williamson ether synthesis is a robust and versatile method for forming ethers. researchgate.netresearchgate.netacs.orgresearchgate.net In the context of synthesizing this compound, this reaction would typically involve the reaction of the sodium or potassium salt of 3-(2-hydroxyethyl)phenol with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide). The phenoxide, being a good nucleophile, displaces the halide from the cyclohexyl group in an SN2 reaction. researchgate.net
The choice of base is crucial for the deprotonation of the phenolic hydroxyl group. Strong bases like sodium hydride (NaH) are commonly used to ensure complete formation of the phenoxide. researchgate.net The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid solvation of the nucleophile.
| Phenolic Substrate | Alkylating Agent | Base | Product | Reference |
| p-Acetaminophenol | Bromoethane | Methoxide | Phenacetin | figshare.com |
| Phenol | Alkyl Halide | Base (e.g., NaH) | Phenyl Ether | researchgate.net |
Regioselective Etherification Procedures
When starting with a dihydroxy-substituted phenyl derivative, achieving regioselective etherification at the desired position is a significant challenge. In the case of a precursor like 3-hydroxyphenylethanol, the phenolic hydroxyl group is more acidic than the alcoholic hydroxyl group and will be preferentially deprotonated by a suitable base. This inherent difference in acidity allows for the selective alkylation of the phenolic position.
For instance, in the alkylation of polyhydroxy compounds, the reaction conditions, including the choice of base and solvent, can be tuned to favor the formation of a specific mono-ether. While specific examples for 3-(2-hydroxyethyl)phenol are not abundant in the provided literature, the principles of regioselective alkylation of phenols are well-established. For example, in the alkylation of substituted pyrimidinones, the regioselectivity of N- versus O-alkylation can be controlled by the reaction temperature and the nature of the alkylating agent. researchgate.net These principles can be extrapolated to the selective O-alkylation of diols.
Advanced Synthetic Approaches
Modern synthetic organic chemistry offers several advanced methodologies that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.
One such approach is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). In this scenario, one could potentially react 3-(2-hydroxyethyl)phenol with cyclohexanol (B46403) under Mitsunobu conditions, although careful control of selectivity between the phenolic and alcoholic hydroxyl groups would be necessary.
Catalytic C-H activation presents another powerful strategy. researchgate.net Copper-catalyzed C-H etherification allows for the direct formation of an aryl ether from a benzoic acid derivative and an alcohol. researchgate.net While this would require a different starting material, it highlights a modern approach to forming the key ether linkage.
Photocatalysis is an emerging field in organic synthesis. researchgate.net Photocatalytic methods have been developed for the synthesis of thioethers and could potentially be adapted for ether synthesis. researchgate.net Furthermore, photocatalytic dealkylation of aryl alkyl ethers has been demonstrated, which could be relevant for deprotection strategies in a multi-step synthesis. researchgate.netresearchgate.netuc.pt
Flow chemistry offers a platform for the continuous and often more efficient synthesis of organic molecules. thieme.de The synthesis of various heterocyclic and other organic compounds has been successfully demonstrated in flow reactors, suggesting that the synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity. thieme.de
Biocatalytic Transformations for Stereocontrol
The generation of a single enantiomer of a chiral alcohol is a critical challenge in pharmaceutical synthesis due to the differing biological activities of enantiomers. Biocatalysis, which uses enzymes or whole microorganisms, offers a powerful solution, providing high enantioselectivity and regioselectivity under mild reaction conditions. mdpi.com This approach avoids the harsh reagents and conditions that can lead to racemization or side reactions. mdpi.com
Enzymes, particularly ketoreductases (KREDs), are widely employed for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. nih.gov These biocatalytic reductions are highly efficient and can be tailored through directed evolution to enhance activity and selectivity for specific substrates. mdpi.com
Chemoenzymatic cascades, which combine traditional chemical reactions with biocatalytic steps in a single pot, represent an advanced strategy for building molecular complexity efficiently. nih.govchemrxiv.org For instance, a sequence involving a Wittig reaction, an organocatalyzed Michael addition, and a final KRED-mediated reduction can produce chiral γ-nitro alcohols from simple aldehydes with excellent stereocontrol. nih.govchemrxiv.orgcsic.es
The following table details examples of biocatalytic reductions used to produce chiral alcohols, a key structural feature in the target molecule and its analogues.
Table 1: Examples of Biocatalytic Reduction of Ketones to Chiral Alcohols
| Substrate (Ketone) | Biocatalyst | Product (Chiral Alcohol) | Yield | Stereoselectivity (d.r. or e.r.) | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde derivative | (R,R)-I Organocatalyst & Evo₂₀₀ KRED | (2R,4R)-γ-nitro alcohol | 62% | >97:3 d.r. and e.r. | nih.gov, chemrxiv.org |
| 4-Methoxybenzaldehyde derivative | (S,S)-I Organocatalyst & Evo₂₀₀ KRED | (2R,4S)-γ-nitro alcohol | 67% | >97:3 d.r. and e.r. | nih.gov, chemrxiv.org |
| 4-Chloro derivative | (R,R)-I Organocatalyst & Evo₂₀₀ KRED | (2R,4R)-4b | 71% | >97:3 d.r. and e.r. | chemrxiv.org |
| 4-Chloro derivative | (S,S)-I Organocatalyst & Evo₂₀₀ KRED | (2R,4S)-4b | 61% | >97:3 d.r. and e.r. | chemrxiv.org |
| 3-CF₃ derivative | (R,R)-I Organocatalyst & Evo₂₀₀ KRED | (2R,4R)-4f | 79% | >97:3 d.r. and e.r. | chemrxiv.org |
| 3-CF₃ derivative | (S,S)-I Organocatalyst & Evo₂₀₀ KRED | (2R,4S)-4f | 80% | >97:3 d.r. and e.r. | chemrxiv.org |
d.r. = diastereomeric ratio; e.r. = enantiomeric ratio
Ring-Opening Reactions of Epoxides with Alcohols in Structurally Related Compounds
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis for creating 1,2-difunctionalized compounds. researchgate.netnih.gov The reaction of an epoxide with an alcohol or phenol nucleophile yields a β-hydroxy ether, a structural motif analogous to the functionalized ethanol backbone of the target compound. Due to their inherent ring strain, epoxides are susceptible to nucleophilic attack, a process that can be catalyzed by acids or bases. nih.govjsynthchem.com
In acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring toward attack by even weak nucleophiles like alcohols. masterorganicchemistry.com The nucleophile typically attacks the more substituted carbon atom. masterorganicchemistry.com Lewis acids are also commonly used to catalyze these reactions. jsynthchem.commasterorganicchemistry.com In basic or neutral conditions, a strong nucleophile is required, and the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. jsynthchem.com
Significant research has focused on developing catalytic systems for the enantioselective ring-opening of meso- or racemic epoxides. researchgate.net For example, heterobimetallic complexes containing metals like gallium or cobalt have proven effective in catalyzing the asymmetric ring-opening with phenolic nucleophiles, affording optically active 1,2-diol monoethers with high enantiomeric excess. researchgate.netacs.org
The following table summarizes findings from studies on the ring-opening of epoxides with alcohol and phenol nucleophiles.
Table 2: Ring-Opening of Epoxides with Alcohol and Phenol Nucleophiles
| Epoxide | Nucleophile | Catalyst/Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| meso-Epoxides (various) | 4-Methoxyphenol | Gallium heterobimetallic complexes | Optically active 1,2-diol monoethers | Up to 94% | Up to 96% | acs.org |
| Terminal epoxides (various) | Phenol derivatives | Chiral cobalt complexes | Optically enriched α-aryloxy alcohols | 38-43% | 84-99% | researchgate.net |
| Styrene (B11656) oxide | Methanol | MIP-202(Zr) MOF | 2-methoxy-2-phenylethan-1-ol | 99% conversion | - | researchgate.net |
General Principles of Isolation and Purification in Synthetic Organic Chemistry
Following a chemical synthesis, the desired compound is rarely pure and must be isolated from a mixture containing unreacted starting materials, reagents, catalysts, and byproducts. byjus.comreachemchemicals.com The selection of a purification method is based on the physical and chemical properties of the target compound and its impurities, such as state (solid/liquid), solubility, volatility, and polarity. unacademy.com
Crystallization: This is a primary technique for purifying solid compounds. allen.in It relies on the principle that the solubility of a compound in a solvent changes with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent in which the impurities are either highly soluble or insoluble. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the mother liquor. byjus.com The pure crystals are then collected by filtration. byjus.com
Distillation: This method is used to purify liquids by separating components of a mixture based on differences in their boiling points. reachemchemicals.comallen.in
Simple Distillation: Effective for separating liquids with significantly different boiling points (typically >50 °C difference). allen.in
Fractional Distillation: Used when the boiling points of the components are close. A fractionating column provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component. reachemchemicals.comallen.in
Vacuum Distillation: Employed for compounds that decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a safer temperature. byjus.comgeeksforgeeks.org
Chromatography: This powerful and versatile set of techniques separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.comunacademy.com
Column Chromatography: The mixture is applied to the top of a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent (mobile phase) is then passed through the column, and components travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. unacademy.com
Thin-Layer Chromatography (TLC): A fast and analytical version of chromatography used to monitor reaction progress and determine the purity of a compound. A small amount of the mixture is spotted on a plate coated with adsorbent, and the plate is developed in a solvent chamber. unacademy.com
Extraction: This technique separates a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is often used to remove inorganic impurities from an organic product or to isolate a compound from a reaction mixture by exploiting differences in solubility and/or acid-base properties.
The choice of purification method is a critical step in any synthesis to ensure the final product meets the required standards of purity for characterization and subsequent use. reachemchemicals.com
Analytical Techniques for Characterization in 2 3 Cyclohexyloxy Phenyl Ethanol Research
Spectroscopic Analysis Methods
Spectroscopic methods are indispensable for probing the molecular structure and functional groups of 2-(3-(Cyclohexyloxy)phenyl)ethanol. These techniques involve the interaction of electromagnetic radiation with the molecule, providing a detailed fingerprint of its atomic and molecular composition.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise arrangement of atoms within a molecule. sigmaaldrich.com Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound.
In ¹H NMR, the chemical shift (δ) of each proton provides information about its local electronic environment. For instance, protons on the aromatic ring are expected to resonate at a different frequency compared to those on the cyclohexyl ring or the ethanol (B145695) side chain. The integration of the peaks corresponds to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons. A key feature in the ¹H NMR spectrum of an alcohol is the signal from the hydroxyl (-OH) proton, which can be confirmed by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). libretexts.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, oxygen-bound).
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2-Cyclohexyloxy-2-phenylethanol rsc.org
| Nucleus | Chemical Shift (δ) in ppm (CDCl₃) | Description |
| ¹H | 7.35-7.26 (m, 5H) | Aromatic protons |
| ¹H | 4.43-3.67 (m, 2H) | -CH₂- protons of ethanol side chain |
| ¹H | 3.57 (dd, J = 11.7, 4.2 Hz, 1H) | -CH- proton adjacent to oxygen |
| ¹H | 2.46 (s, 1H) | -OH proton |
| ¹H | 2.01-1.17 (m, 11H) | Cyclohexyl protons |
| ¹³C | 139.9, 128.1, 127.8, 126.6 | Aromatic carbons |
| ¹³C | 79.5, 74.6, 67.6 | Carbons bonded to oxygen |
| ¹³C | 35.5, 31.6, 25.6, 24.2, 24.1, 24.0 | Cyclohexyl and side chain carbons |
Disclaimer: The data presented is for 2-cyclohexyloxy-2-phenylethanol and is intended to be illustrative of the types of signals expected for this compound.
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, ether, and aromatic components.
The most prominent feature would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. rsc.org The broadness of this peak is due to hydrogen bonding. A C-O stretching vibration for the alcohol would also be expected around 1000-1300 cm⁻¹. rsc.org
The presence of the ether linkage (C-O-C) would be indicated by a strong absorption band in the region of 1000-1300 cm⁻¹. The aromatic ring would give rise to several characteristic peaks, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. bldpharm.com
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad, strong) |
| Alcohol (C-O) | C-O Stretch | 1000-1300 |
| Ether (C-O-C) | C-O Stretch | 1000-1300 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. libretexts.org
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. However, for alcohols, this peak can be weak or even absent. libretexts.org
The fragmentation pattern is often more informative. Characteristic fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule (dehydration). libretexts.org The ether linkage can also lead to specific cleavage patterns. The presence of the stable aromatic ring and the cyclohexyl group would result in characteristic fragment ions. For example, a prominent peak in the mass spectrum of the related compound 2-phenylethanol (B73330) is observed at m/z 91, corresponding to the tropylium (B1234903) ion. nist.govchemicalbook.com
Table 3: Potential Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| [M]⁺ | [C₁₄H₂₀O₂]⁺ | Molecular Ion |
| [M-18]⁺ | [C₁₄H₁₈]⁺ | Loss of H₂O (Dehydration) |
| [M-C₂H₅O]⁺ | [C₁₂H₁₅O]⁺ | Cleavage of the ethanol side chain |
| Varies | Fragments of cyclohexyl and phenyl rings | Ring fragmentation |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. These methods are particularly useful in monitoring the progress of a chemical synthesis and in isolating the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. hmdb.ca It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum for each component is obtained. The retention time from the GC provides a measure of the component's identity, which is then confirmed by the mass spectrum. researchgate.net This technique is highly effective for identifying impurities in a sample of this compound.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nist.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). nist.gov The separated components are detected as they exit the column, and the retention time is used for identification, while the peak area is used for quantification.
Computational Chemistry and Structure Activity Relationship Sar Investigations for 2 3 Cyclohexyloxy Phenyl Ethanol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
Development and Validation of 2D-QSAR Models
Two-dimensional QSAR (2D-QSAR) models have been developed for various classes of S1P1 receptor agonists. These models utilize molecular descriptors derived from the 2D representation of molecules to predict their biological activity. For instance, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have been performed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). nih.gov The models were validated using leave-one-out (LOO) and external test set prediction methods. nih.gov While not directly focused on 2-(3-(Cyclohexyloxy)phenyl)ethanol, these studies showcase the application of 2D-QSAR in understanding structure-activity relationships. nih.gov The simplicity, speed, and interpretability of 2D-QSAR make it a valuable tool in the initial stages of drug discovery for virtual screening and prioritizing compounds for further experimental testing. nih.gov
A QSAR study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives utilized a non-linear method, Gene Expression Programming (GEP), to develop a predictive model for IC50 values. nih.gov This approach can uncover complex relationships between molecular descriptors and biological activity. nih.gov The development of robust 2D-QSAR models often involves careful data preparation, descriptor selection, and rigorous validation to ensure their predictive power. researchgate.net
Application of 3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))
Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. slideshare.net These methods are instrumental in elucidating the structural requirements for potent S1P1 receptor agonism. nih.gov
In a study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists, CoMFA and CoMSIA models were successfully established. nih.gov The CoMFA model highlighted the significant role of electrostatic and steric properties in determining the potency of these compounds. nih.gov The CoMSIA model, which incorporated steric, electrostatic, hydrophobic, and hydrogen-bond donor descriptors, also yielded a robust predictive model. nih.gov The graphical contour maps generated from these models provide a visual representation of the regions where modifications to the molecular structure would likely enhance or diminish biological activity, offering a solid basis for the rational design of more active S1P1 agonists. nih.gov
Similarly, 3D-QSAR studies on thieno-pyrimidine derivatives as VEGFR3 inhibitors have demonstrated the utility of CoMFA and CoMSIA in identifying key structural features for biological activity. nih.gov Although not directly on this compound, these examples underscore the power of 3D-QSAR in guiding the design of selective and potent ligands for various receptors. nih.gov The development of these models often involves aligning a series of molecules and calculating their interaction energies with a probe atom in a 3D grid. slideshare.net
Alignment-independent 3D-QSAR methods have also been employed to develop predictive models for S1P1 receptor agonists, revealing the importance of specific molecular interaction fields for potency and selectivity. nih.gov
Statistical Metrics and Predictive Power Assessment of QSAR Models
The reliability and predictive capability of QSAR models are assessed using a variety of statistical metrics. researchgate.netresearchgate.net Rigorous validation is crucial to ensure that a model can accurately predict the activity of new, untested compounds. nih.gov
Key statistical parameters include the squared correlation coefficient (R²) for the training set, which indicates the goodness-of-fit of the model. researchgate.net However, a high R² value alone does not guarantee predictive power. dntb.gov.ua Therefore, internal validation techniques like leave-one-out (LOO) cross-validation (q²) are employed to assess the model's robustness. nih.gov For a satisfactory CoMFA model for S1P1 receptor agonists, a q² value of 0.751 and an r² value of 0.973 were reported. nih.gov The best CoMSIA model for the same series yielded a q² of 0.739 and an r² of 0.923. nih.gov
External validation, where the model is used to predict the activity of an independent test set of compounds not used in model development, is considered the most stringent test of a QSAR model's predictive power. researchgate.net The predictive r² (r²pred) is a common metric for external validation. nih.gov A high r²pred value confirms the model's reliability and accuracy. nih.gov
Other statistical metrics used to evaluate QSAR models include the root mean square error (RMSE) and mean absolute error (MAE). researchgate.net The Y-scrambling test is another important validation technique that checks the robustness of a model by randomly shuffling the biological activity data to ensure the original correlation was not due to chance. researchgate.net
The predictive power of QSAR models is crucial for their application in virtual screening and drug design. mdpi.com Well-validated models can significantly accelerate the discovery of novel and potent modulators for targets like the S1P1 receptor. mdpi.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Elucidation of Ligand-Target Protein Binding Modes
Molecular docking simulations have been instrumental in understanding how this compound derivatives and other S1P1 receptor modulators bind to their target protein. frontiersin.org These simulations place a ligand into the binding site of a receptor and predict the most likely binding pose. nih.gov
Studies on various S1P1 agonists have revealed common binding features within the receptor's active site. nih.govnih.gov The ligand's hydrophobic tail typically binds deep within the helical bundle of the receptor, interacting with apolar amino acid residues. frontiersin.org For instance, in the S1P1 active site, the hydrophobic chain of a ligand can insert into a pocket formed by transmembrane residues such as F125, F210, W269, and L272. nih.gov
Docking studies have also highlighted the importance of specific interactions for ligand binding. For example, the phosphate (B84403) or phosphonate (B1237965) moiety present in many S1P receptor modulators is crucial for successful binding, often forming hydrogen bonds with key residues like G106 and S105. nih.gov The aromatic core of the ligand is often stabilized by interactions with residues like N101 and L297. nih.gov
Molecular docking also helps to explain the selectivity of compounds for S1P1 over other S1P receptor subtypes by identifying subtle differences in the amino acid composition of their binding pockets. frontiersin.org These simulations, often used in conjunction with experimental data, provide a detailed picture of the ligand-receptor interactions at the atomic level, guiding the design of more specific and effective drugs. frontiersin.orgnih.gov
Prediction of Binding Affinities and Interaction Analysis
Beyond predicting the binding pose, molecular docking simulations can also be used to estimate the binding affinity between a ligand and its receptor. researchgate.net This is often expressed as a docking score or an estimated binding energy, with lower energy values generally indicating more favorable binding. frontiersin.org
For example, in silico docking of the endogenous ligand S1P to the S1P1 receptor yielded a potential energy value that served as a benchmark for evaluating the binding of synthetic modulators. nih.govfrontiersin.org The binding energies of potential S1P1 agonists have been calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) algorithm following molecular dynamics simulations, providing a more refined prediction of binding affinity. researchgate.net
Interaction analysis following docking reveals the specific types of interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For instance, 2D interaction diagrams can visualize the key residues involved in binding and the nature of their interactions with the ligand. researchgate.net This detailed analysis is crucial for understanding the structure-activity relationship and for rationally designing modifications to a ligand to improve its binding affinity and selectivity. researchgate.net
Studies have shown that the calculated binding free energies can correlate well with experimentally determined values, such as IC50, validating the computational approach. nih.govmdpi.com These predictive models for binding affinity are valuable tools in virtual screening campaigns to identify novel and potent S1P1 receptor modulators. researchgate.net
Theoretical Frameworks in Rational Design of Chemical Entities
The development of potent and selective S1P receptor modulators, a class to which this compound belongs, heavily relies on theoretical and computational approaches. These methods provide critical insights into the molecular interactions governing ligand-receptor binding, which is essential for guiding the design of new and improved derivatives.
Structure-Activity Relationship (SAR) Studies:
SAR studies are fundamental to understanding how specific structural modifications to a lead compound, such as this compound, influence its biological activity. While specific SAR data for this compound derivatives is not extensively available in the public domain, general principles for S1P1 receptor agonists have been established through the study of related compounds.
For instance, research on various S1P1 agonists has highlighted the importance of several structural features for potent activity. These typically include a polar head group that can mimic the phosphate of the endogenous ligand sphingosine-1-phosphate, a central core, and a lipophilic tail. In the case of this compound, the ethanol (B145695) group can be considered a polar head, the phenyl ring as the central core, and the cyclohexyloxy group as the lipophilic tail.
SAR studies on analogous series of S1P1 agonists have demonstrated that modifications to each of these regions can significantly impact potency and selectivity. For example, in a series of ethanolamine-based S1P1 agonists, the nature and position of substituents on the aromatic ring, as well as the length and branching of the lipophilic tail, were found to be critical for high affinity and selectivity over other S1P receptor subtypes, such as S1P3. It has been noted that S1P1 receptor agonists have the potential to be used as therapeutic agents in a variety of autoimmune diseases due to their ability to suppress lymphocyte egress. nih.gov Potent S1P1 agonists with high selectivity over S1P3 have been developed from an ethanolamine (B43304) scaffold containing a terminal carboxylic acid. nih.gov
Computational Modeling and Molecular Docking:
Computational techniques, particularly molecular docking, play a pivotal role in the rational design of S1P1 receptor modulators. Docking simulations predict the preferred orientation and binding affinity of a ligand within the receptor's binding pocket. These studies utilize homology models of the S1P receptors, as obtaining high-resolution crystal structures of these G protein-coupled receptors (GPCRs) has been challenging.
Computational analyses have revealed key interactions between S1P1 receptor agonists and the receptor. For many agonists, a crucial interaction involves the formation of a salt bridge between a positively charged residue in the receptor, such as Arginine or Lysine, and a negatively charged group on the ligand, like a phosphate or carboxylate. nih.gov Additionally, hydrophobic interactions between the lipophilic tail of the ligand and non-polar residues in a hydrophobic pocket of the receptor are vital for high-affinity binding. frontiersin.org
While specific docking studies for this compound are not readily found in published literature, we can extrapolate from studies on similar molecules. A hypothetical docking pose of this compound in the S1P1 receptor would likely show the hydroxyl group of the ethanol moiety interacting with polar residues near the extracellular surface of the receptor. The phenyl ring would be positioned within the transmembrane domain, and the cyclohexyl group would extend into a hydrophobic pocket.
The insights gained from such computational studies are invaluable for proposing modifications to the this compound scaffold to enhance its binding affinity and selectivity. For example, introducing specific substituents on the phenyl ring or modifying the cyclohexyl group could lead to more favorable interactions with the receptor, resulting in improved potency.
Quantitative Structure-Activity Relationship (QSAR):
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) is another powerful computational tool used in drug design. 3D-QSAR models correlate the biological activity of a series of compounds with their 3D structural properties. For S1P1 agonists, 3D-QSAR models have been developed to predict the agonistic activity of new compounds. nih.gov These models can identify the key steric and electronic features that are critical for activity, providing a roadmap for the design of novel derivatives with enhanced efficacy.
Although a specific 3D-QSAR model for this compound derivatives is not available, the general approach would involve aligning a set of its analogs and correlating their activities with their molecular fields. The resulting model would highlight regions where modifications are likely to increase or decrease activity.
Applications of 2 3 Cyclohexyloxy Phenyl Ethanol in Chemical Sciences
Utilization as a Synthetic Intermediate in Advanced Organic Synthesis
The structure of 2-(3-(Cyclohexyloxy)phenyl)ethanol makes it a versatile intermediate in organic synthesis. The terminal hydroxyl group can be readily transformed into other functional groups, providing a handle for constructing more complex molecules.
Detailed research findings indicate that the compound can undergo several key transformations:
Oxidation : The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using common oxidizing agents.
Reduction : While the alcohol is already in a reduced state, the phenyl ring can be hydrogenated. More aggressive reduction can cleave the ether linkage.
Substitution : The hydroxyl group is a prime site for substitution reactions, allowing for the introduction of various functionalities. smolecule.com
This reactivity profile establishes this compound as a useful precursor. For instance, its derivatives have been explored for therapeutic applications, such as in the development of novel analgesic and anti-inflammatory agents. google.com The core structure serves as a scaffold that can be chemically modified to optimize biological activity. Furthermore, it is considered an intermediate in the synthesis of specialty chemicals, where its unique combination of lipophilic (cyclohexyloxy) and aromatic moieties can impart desirable properties to the final products. smolecule.com
Exploration in Materials Science Research (e.g., influence of cyclohexyloxy group on properties)
In materials science, the properties of polymers and other materials are critically dependent on the structure of their constituent monomers. The incorporation of bulky or flexible side groups can dramatically alter the macroscopic properties of a material. The cyclohexyloxy group in this compound is a feature of significant interest in this regard.
While research on materials directly incorporating this specific molecule is nascent, studies on analogous structures provide significant insight. For example, the introduction of bulky side chains, such as n-hexoxy or other cyclic groups, into polymer backbones has been shown to have profound effects:
Disruption of Crystallinity : Bulky side groups can disrupt the regular packing of polymer chains, reducing crystallinity. This often transforms a rigid, semicrystalline material into a more flexible and amorphous elastomer. researchgate.net
Enhanced Solubility : The presence of non-polar, aliphatic groups like the cyclohexyloxy moiety can increase a polymer's solubility in organic solvents. researchgate.net
Modified Thermal Properties : Ether linkages within a side chain can increase localized segmental rotation, which can improve processability without significantly compromising thermal stability. nih.gov Conversely, the presence of certain side groups, such as methoxy (B1213986) groups, has been found to decrease the glass transition temperature (Tg) and thermal stability of some thermosetting resins. researchgate.net The bulky and non-polar nature of the cyclohexyloxy group is anticipated to influence properties like Tg and thermal decomposition pathways. nih.govresearchgate.net
The study of how such groups influence polymer architecture is crucial for designing materials with tailored mechanical and thermal properties for specific applications. tue.nl
Table 1: Influence of Bulky Side Groups on Polymer Properties (Based on Analogous Structures)
| Property | Observation with Bulky/Flexible Side Groups | Potential Implication of Cyclohexyloxy Group |
| Crystallinity | Decreases; can convert fibrous materials to elastomers. researchgate.net | May reduce polymer chain packing, leading to more amorphous and flexible materials. |
| Solubility | Increases swelling and solubility in aliphatic organic solvents. researchgate.net | Could enhance the processability of polymers in common organic solvents. |
| Thermal Stability | Can be compromised or enhanced depending on the specific linkage and group. nih.govresearchgate.net | Expected to alter glass transition temperature and decomposition mechanisms. |
Catalytic Transformations and Derivatization (e.g., Hydrogenation of Related Lignin (B12514952) Derivatives)
This compound is structurally related to monomeric units found in lignin, a complex biopolymer that is a major component of plant biomass. The valorization of lignin into valuable chemicals and fuels is a key goal in green chemistry, and this involves catalytic transformations such as hydrodeoxygenation (HDO).
The compound and its structural relatives serve as important model compounds for studying these catalytic processes. The key transformations include:
Hydrodeoxygenation (HDO) : This is a critical process for upgrading biomass-derived oils. It involves the removal of oxygen atoms from the molecule, typically through cleavage of C-O bonds under a hydrogen atmosphere with a catalyst. frontiersin.org For a molecule like this compound, this could involve the cleavage of the ether linkage and the hydroxyl group.
Hydrogenation : The aromatic ring can be saturated to form a cyclohexane (B81311) ring. This process, often coupled with HDO, converts phenolic compounds into cycloalkanes, which are valuable as components for jet fuel. researchgate.netrsc.org Research has shown that bifunctional catalysts are effective for achieving high yields of cycloalkanes from lignin-derived molecules at elevated temperatures and pressures. researchgate.net
The derivatization of the alcohol functional group through reactions like oxidation and substitution further expands the range of accessible molecules. smolecule.com
Table 2: Key Catalytic Transformations and Derivatizations
| Transformation | Reagents/Conditions | Product Type | Significance |
| Hydrodeoxygenation (HDO) | H₂, Metal-Acid Catalysts, High Temp/Pressure | Alkanes, Cycloalkanes | Upgrading biomass to fuels and valuable chemicals. frontiersin.orgrsc.org |
| Aromatic Ring Hydrogenation | H₂, Metal Catalyst (e.g., Ru, Cu) | Cyclohexyl derivatives | Production of jet-fuel-range cycloalkanes. researchgate.net |
| Oxidation | Standard oxidizing agents (e.g., KMnO₄) | Aldehydes, Ketones | Synthesis of fine chemicals. smolecule.com |
| Substitution | Reagents like thionyl chloride | Alkyl halides, other functionalized derivatives | Versatile intermediate for further synthesis. smolecule.com |
Contribution to the Design and Development of New Chemical Tools and Probes
A chemical tool or probe is a molecule designed to study biological systems or chemical processes. The design of such tools often requires a molecular scaffold that can be systematically modified. This compound offers such a scaffold due to its distinct structural domains.
The Hydrophobic Anchor : The cyclohexyloxy-phenyl portion of the molecule is lipophilic and can facilitate interactions with non-polar regions of biological targets like proteins or cell membranes.
The Reactive Handle : The primary ethanol (B145695) group serves as a convenient point for chemical modification. It can be conjugated to reporter groups (like fluorophores), affinity tags, or other bioactive molecules.
While direct applications of this compound as a chemical probe are not extensively documented, its derivatives have shown biological activity. For example, related 2-phenylethanol (B73330) structures have been patented for their analgesic and anti-inflammatory properties, suggesting they interact with specific biological pathways. google.com Furthermore, the reported antibacterial properties of a structural isomer indicate its potential as a lead structure for developing new antibacterial agents or as a tool to probe bacterial defense mechanisms. smolecule.com
By leveraging the synthetic accessibility of the ethanol group, researchers could develop a library of probes based on this scaffold to investigate structure-activity relationships or to visualize and perturb biological processes.
Q & A
Q. Regioselectivity Control :
- Steric and electronic factors favor substitution at the 3-position.
- Monitor reaction progress via TLC or HPLC to confirm single-product formation .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Purity variability : Use rigorous purification (e.g., recrystallization in ethanol/water) and validate via DSC for crystallinity .
- Assay conditions : Standardize cell-based assays (e.g., antimicrobial testing) with controls for solvent effects (e.g., DMSO ≤0.1%) .
- Structural analogs : Compare activity with 2-(3-chlorophenyl)ethanol () to isolate the role of the cyclohexyloxy group.
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce undesired intermediates .
- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve reaction efficiency .
- Byproduct analysis : Use GC-MS to identify and quantify side products (e.g., di-cyclohexylated derivatives) .
Basic: How does the cyclohexyloxy group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The cyclohexyl group increases logP (measured via shake-flask method), enhancing membrane permeability.
- Solubility : Reduced water solubility compared to non-cyclohexylated analogs; use co-solvents (e.g., PEG-400) for in vitro studies .
- Stability : Cyclohexyl ethers resist hydrolysis under physiological pH, confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: What computational methods aid in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on the ethanol moiety’s hydrogen-bonding potential .
- QSAR studies : Corate structural features (e.g., substituent position) with activity data from analogs (e.g., 2-(3-trifluoromethylphenoxy)ethanol in ).
- MD simulations : Assess conformational stability in lipid bilayers (GROMACS suite) to predict bioavailability .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hoods).
- Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Modify substituents : Replace cyclohexyl with tetrahydrofuranyl () to study steric effects.
- Functional group addition : Introduce amino groups (e.g., 2-aminoethanol analogs in ) to enhance receptor binding.
- Case study : Compare IC₅₀ values against HIV-1 protease () to prioritize derivatives for synthesis .
Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
- Reagent stoichiometry : Adjust cyclohexyl bromide equivalents (1.2–1.5x) to compensate for volatility.
- Heat management : Use jacketed reactors for exothermic steps (e.g., etherification).
- Purification : Switch from column chromatography to fractional crystallization for cost efficiency .
Advanced: How can researchers validate the compound’s role in modulating enzyme kinetics?
Methodological Answer:
- Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time activity .
- Kinetic parameters : Calculate and via Lineweaver-Burk plots under varying inhibitor concentrations.
- Control experiments : Test against cyclohexanol derivatives () to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
